molecular formula C6H4ClN3O B1417688 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 888720-60-3

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B1417688
M. Wt: 169.57 g/mol
InChI Key: HRJQMAIKMCZVAD-UHFFFAOYSA-N
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Description

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound that has been identified as a potential therapeutic target for the treatment of neuropathic pain . It is a member of the Ark1/Prk1 family of serine/threonine kinases and plays a role in modulating receptor endocytosis .


Synthesis Analysis

The synthesis of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves a series of steps. An in-house compound collection of kinase inhibitors was screened to identify several active compounds, including pyrrolo[2,1-f][1,2,4]triazine . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KOt-Bu .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is complex. It is part of a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one include 1,3-dipolar cycloadditions of electron-poor dipolarophiles with triazinium ylides generated in situ from 1-alkyl-1,2,4-triazinium salts .

Scientific Research Applications

Synthesis and Scale-up

  • Facile and Scalable Methodology : A new synthetic methodology for Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory starting material in producing the antiviral drug Remdesivir, has been developed. This process involves simple building blocks and has been scaled up for kilogram quantity preparation (Roy et al., 2021).

Drug Development

  • VEGFR-2 Inhibitor : The compound has been involved in the discovery and preclinical studies of potent VEGFR-2 inhibitors, showing effectiveness in human tumor xenograft models and is currently under clinical trials for solid tumors treatment (Bhide et al., 2006).
  • Cytotoxic Activity in Cancer Cell Lines : Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides displayed potent cytotoxic activity against various cancer cell lines, showing promise for cancer treatment applications (Li et al., 2018).

Chemical Synthesis

  • One-Pot Preparation : The compound has been prepared via a one-pot reaction, providing an efficient synthesis method (Quintela et al., 1996).
  • Diversity-Oriented Synthesis Approach : A method for constructing 2-heteroaryl-substituted derivatives of the compound has been developed, demonstrating the versatility of this compound in chemical synthesis (Xiang et al., 2013).

Analytical Chemistry

  • NMR Spectroscopic Properties : Research has been conducted on the 1H and 13C NMR spectroscopic properties of derivatives of this compound, enhancing the understanding of its chemical behavior (Zemanová & Gašparová, 2017).

Kinase Inhibition

  • Kinase Inhibitor Template : The compound serves as a template for kinase inhibitor development, offering a versatile scaffold in medicinal chemistry for targeting various kinases (Hunt et al., 2004).

Material Science

  • Electrochemical Applications : The compound has been used in the development of a new star-shaped pyrrole monomer for electrochromic applications, demonstrating its potential in material science (Ak et al., 2006).

properties

IUPAC Name

5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJQMAIKMCZVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246563
Record name 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

CAS RN

888720-60-3
Record name 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888720-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate (10.0 g, 57.3 mmol, WO 03/099286: Compound A of Example 9) in formamide (40 mL) was heated at 170° C. for 1 h and then at 190° C. for 1 h. Upon cooling to room temperature, the mixture solidified. The product was purified by recrystallization from ethyl acetate to give the title compound (6.53 g, 67%) as a white solid. 1H NMR (CDCl3) δ 10.24 (br s, 1H), 7.48 (d, 1H, J=3.6 Hz), 7.29 (d, 1H, J=2.8 Hz), 6.47 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 170.1 (M+H)+.
Name
methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate (10.0 g, 57.3 mmol, WO 03/099286: Compound A of Example 9) in formamide (40 mL) was heated at 170° C. for 1 h and then at 190° C. for 1 h. Upon cooling to room temperature, the mixture solidified. The product was purified by recrystallization from ethyl acetate to give the title compound (6.53 g, 67%) as a white solid. 1H NMR (CDCl3) δ 10.24 (br s, 1H), 7.48 (d, 1H, J=3.6 Hz), 7.29 (d, 1H, J=2.8 Hz), 6.47 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 170.1 (M+H)+.
Name
methyl 1-amino-3-chloro-1H-pyrrole-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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